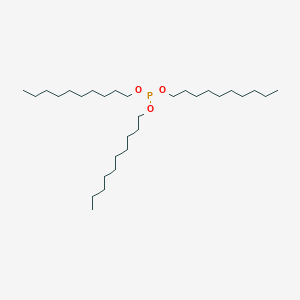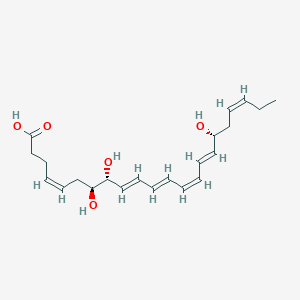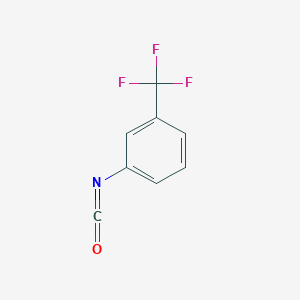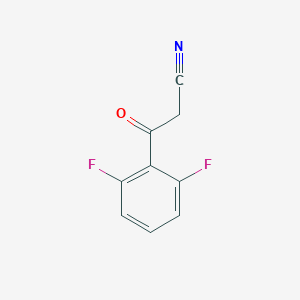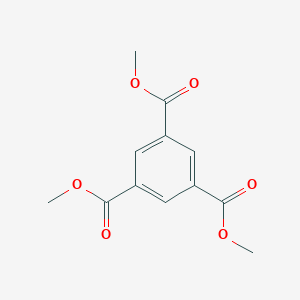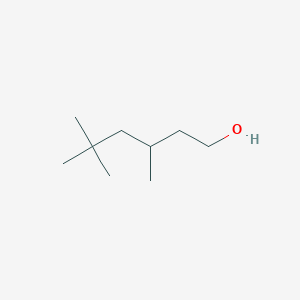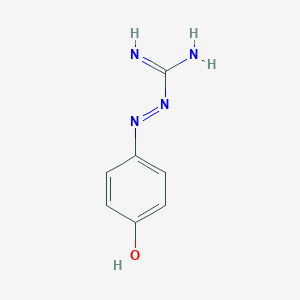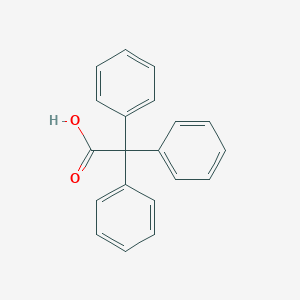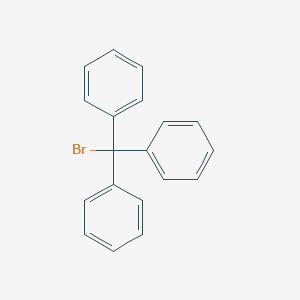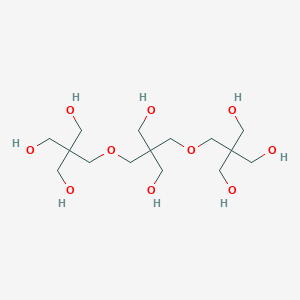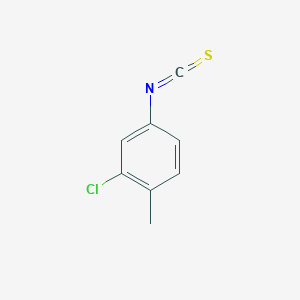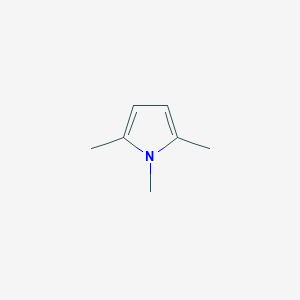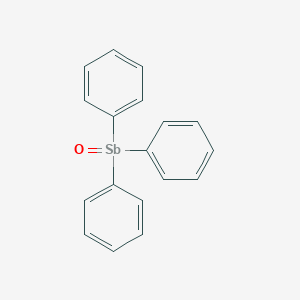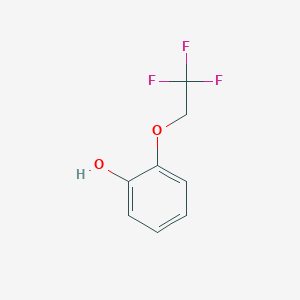
2-(2,2,2-Trifluoroethoxy)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(2,2,2-Trifluoroethoxy)phenol involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another approach for synthesizing aryl trifluoromethyl ethers from phenols involves the conversion of phenols to the corresponding aryl and heteroaryl xanthates, followed by conversion to trifluoromethyl ethers under mild conditions . Additionally, a method for synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones through a dibromination-double dehydrobromination sequence has been developed .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed by X-ray single-crystal determination and compared using Hartree-Fock and density functional theory . The molecular structure of 2-trifluoromethylphenol was determined by gas-phase electron diffraction, revealing weak intramolecular bifurcated hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds varies. Mild hydrolysis of 2-trifluoromethylphenol at neutral pH leads to the liberation of fluorine anions to form salicylic acid, a process driven by the hydration of the fluorine anions . Benzylic C-H trifluoromethylation of phenol derivatives has been achieved using copper/Togni reagent, demonstrating the practical utility of these reactions . Palladium-catalyzed cross-coupling of phenol triflates with organostannanes provides an efficient route to substituted resorcinol dimethyl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The fluorinated polyimides derived from the synthesized diamine exhibit good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The kinetics and mechanism of hydrolysis of 2-trifluoromethylphenol indicate that the rate of hydrolysis is favored at higher pH and is not influenced by oxygen, sunlight, or trace elements found in natural water . The crystal structure of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol is stabilized by various hydrogen bonds and π-π stacking interactions .
Wissenschaftliche Forschungsanwendungen
Preparation of Phenyl Acetate Compounds
- Scientific Field: Organic Chemistry
- Application Summary: “2-(2,2,2-Trifluoroethoxy)phenol” is used as a reactant for the preparation of phenyl acetate compounds, which have a short sedative and hypnotic effect .
- Results or Outcomes: The outcomes of this application are phenyl acetate compounds with sedative and hypnotic effects .
Synthesis of Antiplasmodial Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum .
- Methods of Application: The compounds were synthesized and then screened for antiplasmodial activity using the [3H] hypoxanthine incorporation inhibition assay .
- Results or Outcomes: Of the 34 compounds synthesized, chalcones 3a and 3f exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .
Anti-cancer and Anti-diabetic Properties
- Scientific Field: Pharmacology
- Application Summary: The anti-cancer and anti-diabetic properties of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles were evaluated .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Solvent for Nylon
- Scientific Field: Industrial Chemistry
- Application Summary: 2,2,2-Trifluoroethanol, which is structurally similar to “2-(2,2,2-Trifluoroethoxy)phenol”, is used as a solvent for nylon .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Precursor for Inhaled Anaesthetic Isoflurane
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 2,2,2-Trifluoroethanol is a key precursor for the inhaled anaesthetic isoflurane, which is listed on the World Health Organization’s List of Essential Medicines .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Pharmaceutical Reference Standards
Safety And Hazards
2-(2,2,2-Trifluoroethoxy)phenol is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGLBLCECKXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517688 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)phenol | |
CAS RN |
160968-99-0 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

